molecular formula C21H21ClN4O2 B2833584 1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one CAS No. 941893-40-9

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one

Cat. No.: B2833584
CAS No.: 941893-40-9
M. Wt: 396.88
InChI Key: RDNAWAWKBTVPKW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an oxadiazole moiety, and substituted phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and dimethylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrrolidinone ring, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the methyl and dimethylamino groups, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding reaction mechanisms and developing new synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with the presence of a chloro-methylphenyl group and a heterocyclic ring.

    4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Another compound with a chloro-methylphenyl group and a carbamate moiety.

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-13-4-7-17(11-18(13)22)26-12-15(10-19(26)27)21-23-20(24-28-21)14-5-8-16(9-6-14)25(2)3/h4-9,11,15H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNAWAWKBTVPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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